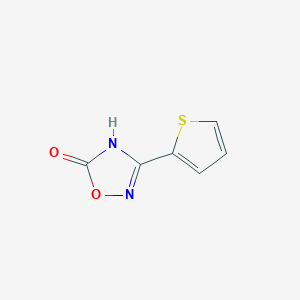

3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Descripción

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic compounds that contain both sulfur and nitrogen atoms within their ring systems. The compound is systematically classified as a 1,2,4-oxadiazole derivative, specifically a 4,5-dihydro-1,2,4-oxadiazol-5-one, which features a thiophene substituent at the 3-position of the oxadiazole ring. According to the Chemical Abstracts Service, this compound is assigned the registry number 35637-09-3, providing a unique identifier for chemical databases and research applications. The International Union of Pure and Applied Chemistry nomenclature follows standard conventions for heterocyclic compounds, where the oxadiazole ring serves as the parent structure and the thiophene moiety is treated as a substituent.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as O=C1NC(C2=CC=CS2)=NO1, which clearly illustrates the connectivity between the thiophene and oxadiazole rings. The compound exhibits a planar or near-planar configuration due to the aromatic nature of both ring systems, allowing for potential π-π interactions and extended conjugation effects. The presence of both electron-rich thiophene and electron-deficient oxadiazole components creates an amphiphilic character that influences the compound's chemical reactivity and physical properties.

The structural analysis reveals that the compound contains multiple functional groups that contribute to its versatility in chemical reactions. The carbonyl group within the oxadiazole ring provides electrophilic character, while the thiophene ring contributes nucleophilic properties, creating opportunities for diverse chemical transformations. The topological polar surface area of 58.89 Ų and calculated logarithm of the partition coefficient of 1.0914 indicate moderate lipophilicity and potential for biological membrane permeation.

Historical Development of Oxadiazole Chemistry

The historical development of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole nucleus, establishing the foundation for this important class of heterocyclic compounds. This initial discovery marked the beginning of extensive research into oxadiazole derivatives, leading to the recognition of their unique bioisosteric properties and wide spectrum of biological activities. The early synthetic methodologies focused primarily on the cyclization of amidoximes with carboxylic acid derivatives, a approach that remains fundamental to oxadiazole synthesis today.

Throughout the twentieth century, the development of oxadiazole chemistry was characterized by significant advances in synthetic methodology and understanding of structure-activity relationships. The recognition that 1,2,4-oxadiazole rings could serve as bioisosteres for ester and amide functionalities opened new avenues for drug design and development. This bioisosteric equivalence became particularly valuable when dealing with compounds where ester or amide groups showed instability due to hydrolysis, as the oxadiazole ring provided similar hydrogen bonding capabilities while offering enhanced metabolic stability.

The evolution of synthetic strategies for oxadiazole derivatives has been marked by continuous innovation, with researchers developing new methodologies to improve yields, reduce reaction times, and expand the scope of accessible compounds. The introduction of microwave-assisted synthesis represented a significant breakthrough, allowing for remarkably short reaction times and high yields while reducing the need for volatile organic solvents. These advances in synthetic methodology have directly contributed to the increased interest in thiophene-oxadiazole hybrid compounds, including this compound.

The historical progression of oxadiazole research has also been influenced by the discovery of naturally occurring compounds containing oxadiazole rings. The isolation of indole alkaloids Phidianidine A and Phidianidine B from the sea slug Opisthobranch Phidiana militaris in 2011 demonstrated that the 1,2,4-oxadiazole ring system is the only oxadiazole isomer found in natural products. This discovery reinforced the biological relevance of 1,2,4-oxadiazole derivatives and stimulated further research into their potential therapeutic applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of molecular design and synthetic strategy. Heterocyclic compounds containing multiple heteroatoms, such as this thiophene-oxadiazole hybrid, represent a crucial class of molecules that combine the unique properties of different ring systems to achieve enhanced functionality and biological activity. The integration of thiophene and oxadiazole moieties creates a molecular framework that exhibits characteristics not achievable through either ring system alone.

The compound serves as an excellent example of how heterocyclic chemistry has evolved to address complex challenges in modern pharmaceutical and materials science. The presence of both nitrogen and sulfur heteroatoms within the molecular structure provides multiple sites for intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. These interaction capabilities make the compound valuable as a building block for supramolecular assemblies and as a ligand in coordination chemistry applications.

From a synthetic perspective, this compound demonstrates the importance of convergent synthetic strategies in heterocyclic chemistry. The compound can be accessed through various synthetic routes, including the cyclization of appropriately substituted amidoximes, 1,3-dipolar cycloaddition reactions, and more recently developed one-pot methodologies. This synthetic accessibility has made it a popular target for researchers exploring structure-activity relationships and developing new therapeutic agents.

The compound also exemplifies the concept of privileged structures in medicinal chemistry, where certain molecular frameworks are associated with enhanced biological activity across multiple therapeutic areas. The 1,2,4-oxadiazole core has been identified as a privileged scaffold due to its presence in numerous bioactive compounds and its ability to modulate various biological targets. The addition of the thiophene moiety further enhances this privileged character by introducing additional electronic properties and conformational constraints that can improve target selectivity and potency.

Current Research Trends in 1,2,4-Oxadiazol-5-one Derivatives

Current research trends in 1,2,4-oxadiazol-5-one derivatives reveal a dynamic field characterized by innovative synthetic methodologies, expanding biological applications, and emerging materials science applications. The pharmaceutical industry has shown particular interest in these compounds due to their favorable pharmacological properties, including enhanced metabolic stability, improved solubility profiles, and reduced toxicity compared to traditional drug scaffolds. Recent studies have demonstrated that 1,2,4-oxadiazol-5-one derivatives exhibit potent activities against various therapeutic targets, including cancer, tuberculosis, malaria, and human immunodeficiency virus infections.

Contemporary synthetic research has focused on developing more efficient and environmentally friendly methodologies for accessing 1,2,4-oxadiazol-5-one derivatives. The implementation of green chemistry principles has led to the development of solvent-free reactions, microwave-assisted synthesis, and one-pot procedures that minimize waste generation and energy consumption. These advances have made it possible to rapidly generate diverse libraries of compounds for biological screening, accelerating the drug discovery process and enabling more comprehensive structure-activity relationship studies.

The integration of computational methods has emerged as a significant trend in current research, with molecular docking studies and quantitative structure-activity relationship modeling becoming standard tools for compound design and optimization. Recent investigations have utilized these computational approaches to predict the biological activities of novel thiophene-oxadiazole hybrids before synthesis, allowing researchers to focus their efforts on the most promising candidates. This computational guidance has proven particularly valuable in identifying compounds with enhanced selectivity and reduced off-target effects.

Overview of Thiophene-Oxadiazole Hybrid Structures

Thiophene-oxadiazole hybrid structures represent a sophisticated approach to molecular design that leverages the complementary properties of two distinct heterocyclic systems to achieve enhanced functionality and biological activity. The combination of thiophene's electron-rich aromatic character with the electron-deficient nature of oxadiazole creates molecules with unique electronic properties that are valuable in both pharmaceutical and materials science applications. These hybrid structures have gained significant attention due to their ability to modulate biological targets through multiple mechanisms and their potential for developing next-generation therapeutic agents.

The electronic properties of thiophene-oxadiazole hybrids are particularly noteworthy, as the electron donation from the thiophene ring can modulate the electrophilic character of the oxadiazole moiety, creating molecules with finely tuned reactivity profiles. This electronic complementarity allows for precise control over molecular interactions with biological targets, enabling the development of compounds with improved selectivity and reduced side effects. The planar or near-planar geometry typical of these hybrid structures facilitates π-π stacking interactions and enhances binding affinity to aromatic amino acid residues in protein active sites.

Recent synthetic strategies for thiophene-oxadiazole hybrids have emphasized modular approaches that allow for systematic variation of substituents to optimize biological activity. The development of efficient coupling reactions between thiophene derivatives and oxadiazole precursors has enabled the rapid assembly of diverse compound libraries for biological screening. These synthetic advances have been complemented by sophisticated analytical techniques that allow for detailed characterization of structure-activity relationships and optimization of lead compounds.

The biological evaluation of thiophene-oxadiazole hybrids has revealed remarkable diversity in their pharmacological profiles, with different substitution patterns leading to distinct biological activities. Recent studies have identified compounds within this class that exhibit potent anticancer activity, with some derivatives showing IC50 values in the nanomolar range against various cancer cell lines. The ability to fine-tune biological activity through structural modification has made these hybrid structures attractive targets for medicinal chemistry research and drug development programs.

Propiedades

IUPAC Name |

3-thiophen-2-yl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6-7-5(8-10-6)4-2-1-3-11-4/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWWXAYHYFHICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Method:

Preparation of Amidoxime Intermediate :

Thiophene-2-carbonitrile is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.Cyclization with Activated Carboxylic Acid Derivative :

The amidoxime is reacted with an activated thiophene-2-carboxylic acid derivative (e.g., acid chloride, ester, or anhydride) in the presence of a coupling reagent such as T3P or EDC, often with a base like triethylamine, to facilitate ring closure forming the 1,2,4-oxadiazole ring.Purification and Characterization :

The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.

Reaction Conditions and Yields:

| Parameter | Typical Conditions | Observed Outcomes |

|---|---|---|

| Solvent | Dichloromethane, DMF, or Ethyl Acetate | Good solubility for reactants |

| Temperature | Room temperature to 80°C | Moderate heating improves yield |

| Catalyst | Triethylamine, Pyridine, or TBAF | Enhances reaction rate and yield |

| Reaction Time | 0.5 to 6 hours | Short to moderate |

| Yield | 80–95% | High yields reported with T3P activation |

Alternative Synthetic Routes and Considerations

Cyclization via Amidoxime and Esters in Aqueous Media :

Reactions performed in water under reflux without catalysts have been reported to yield 35–93%, providing a greener alternative though with variable yields.One-Pot Activation Using Vilsmeier Reagent :

This method activates the carboxylic acid in situ, allowing direct reaction with amidoximes to form the oxadiazole ring in one step, simplifying purification and improving yields (61–93%).Use of Superacid Catalysis :

Tandem reactions involving nitroalkenes and nitriles catalyzed by triflic acid (TfOH) can afford oxadiazoles rapidly (10 min) with high yields (~90%), but require acid-resistant substrates, which may limit applicability for thiophene derivatives.

Analytical and Research Findings

Spectroscopic Characterization :

The synthesized this compound is characterized by:- 1H and 13C NMR : Confirming the heterocyclic ring and thiophene substitution.

- IR Spectroscopy : Showing characteristic absorption bands for the oxadiazole ring (typically C=N and C=O stretches).

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.

Purification :

Recrystallization from solvents like ethanol or ethyl acetate is common, yielding high-purity compounds suitable for biological testing.Yields and Efficiency :

The amidoxime and activated carboxylic acid method consistently provides high yields (above 80%) with moderate reaction times and straightforward work-up.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Thiophene-2-amidoxime + thiophene-2-carbonyl chloride | Pyridine, TBAF | RT to 80°C, 0.5–6 h | Moderate to High | Established, good yields | Two product formation, purification needed |

| Amidoxime + Activated Carboxylic Acid | Thiophene-2-amidoxime + ester/anhydride | T3P, EDC, TEA | 50–80°C, 0.5–6 h | 87–97% | High yield, easy work-up | Cost of coupling agents |

| One-Pot Vilsmeier Activation | Thiophene-2-amidoxime + carboxylic acid | Vilsmeier reagent | One-pot, moderate temp | 61–93% | Simple, no isolation of intermediates | Requires Vilsmeier reagent |

| Superacid Catalyzed Tandem Reaction | Nitroalkenes + arenes + nitriles | TfOH | 10 min, room temp | ~90% | Very fast, high yield | Harsh conditions, substrate limitations |

Análisis De Reacciones Químicas

Types of Reactions

3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: CHNOS

Molecular Weight: 168.18 g/mol

CAS Number: 35637-09-3

TDO features a five-membered ring containing two nitrogen atoms and an oxygen atom, characteristic of oxadiazoles. The presence of the thiophene ring enhances its electronic properties, making it a versatile building block in organic synthesis.

Medicinal Chemistry

TDO has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that TDO derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the oxadiazole ring can enhance activity against specific bacterial strains, making them potential candidates for new antibiotics .

Anticancer Properties

TDO has shown promise in anticancer research. In vitro studies have reported that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.

Agricultural Applications

TDO and its derivatives have been explored for their potential as agrochemicals. The compound's ability to interact with plant systems suggests applications in pest control and herbicide development.

Fungicidal Activity

Studies have indicated that TDO exhibits fungicidal properties, particularly against plant pathogens. This could lead to the development of new fungicides that are less harmful to beneficial organisms in agriculture .

Material Science

The unique chemical structure of TDO makes it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

TDO can serve as a monomer in the synthesis of novel polymeric materials. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it valuable for industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anti-inflammatory effects may be due to the modulation of inflammatory pathways . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparación Con Compuestos Similares

Substituent Variations in 4,5-Dihydro-1,2,4-oxadiazol-5-one Derivatives

Key analogs differ in the substituent at the 3-position of the oxadiazolone ring. A comparative analysis is provided below:

Key Observations :

- Electronic Effects: Thiophene’s electron-donating nature contrasts with the electron-withdrawing nitro groups in nitrophenyl analogs, influencing reactivity and binding properties.

- Thiophene’s sulfur atom may enhance interactions with metalloenzymes or aromatic receptors .

- Synthetic Utility : The oxadiazolone core undergoes N-alkylation with alkyl halides or epoxides, enabling diversification. Thiophene’s stability under such conditions requires validation .

Physicochemical Properties

- Acidity : The oxadiazolone ring in azilsartan (a drug) has a theoretical pKa of ~6.80, comparable to carboxylic acids. Thiophene’s lower electronegativity vs. nitro groups may slightly increase pKa .

- Solubility : Nitrophenyl derivatives are less soluble in aqueous media due to nitro groups’ hydrophobicity. Thiophene’s moderate polarity may improve solubility in organic solvents .

Actividad Biológica

3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound belonging to the oxadiazole class. Oxadiazoles are known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 168.17 g/mol

This compound features a thiophene ring and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions that influence its pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.

Case Study Findings :

- A study evaluated the cytotoxic effects of several oxadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- IC values for some derivatives were reported as follows:

- MCF-7: 19.9 μM

- HeLa: 25.1 μM

- IC values for some derivatives were reported as follows:

These values suggest that this compound may have comparable efficacy to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 0.25 µg/mL |

| Other derivatives | E. coli | 0.5 µg/mL |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole compounds is influenced by structural modifications. Variations in substituents on the oxadiazole ring can enhance or diminish activity against specific targets.

Key SAR Insights :

- Substituent Positioning : The position of functional groups on the thiophene and oxadiazole rings significantly impacts activity.

- Functional Group Variation : Introduction of electron-withdrawing or electron-donating groups alters pharmacokinetic properties and biological efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one, and how can its purity be validated?

The synthesis typically involves cyclization reactions between thiophene-2-carboxylic acid derivatives and hydroxylamine, followed by dehydration to form the oxadiazol-5-one ring. Key steps include:

- Cyclocondensation : Reacting thiophene-2-carboxamidoxime with carbonylating agents (e.g., ethyl chloroformate) under basic conditions to form the 1,2,4-oxadiazol-5-one scaffold.

- Characterization : Use 1H-NMR to confirm the absence of rotamers and ensure ring closure. Elemental analysis and HPLC-MS validate purity (>95% recommended for pharmacological studies) .

Q. How does the ionization state of the 4,5-dihydro-1,2,4-oxadiazol-5-one moiety influence bioavailability at physiological pH?

The pKa of the oxadiazol-5-one group is ~6.80 , meaning it is 78% ionized at pH 7.4. This partial ionization enhances solubility while retaining sufficient lipophilicity for membrane permeation. Computational tools like SPARC predict ionization states, but experimental validation via potentiometric titration or UV-Vis spectroscopy is critical to avoid discrepancies from parameterization gaps in programs like Jaguar .

Advanced Research Questions

Q. What strategies improve regioselectivity during functionalization of the oxadiazol-5-one ring?

- Alkylation : React with alkyl halides at N4 (preferred due to ring strain minimization). For example, benzyl bromide selectively substitutes at N4, confirmed by X-ray crystallography .

- Michael Addition : Use acrolein or acrylonitrile to modify the C5 position. Catalytic bases (e.g., DBU) enhance reaction rates. Monitor regiochemistry via 2D NMR (NOESY or HSQC) to distinguish between N4 and C5 adducts .

Q. How do molecular properties of this compound align with Veber’s criteria for oral bioavailability?

- Rotatable Bonds : The compound has 4 rotatable bonds (thiophene-Oxadiazolone linkage, substituents), below Veber’s threshold of 10.

- Polar Surface Area (PSA) : Calculated PSA is ~85 Ų , well under the 140 Ų limit.

- Permeation : Use QikProp to predict Caco-2 permeability (>50 nm/s suggests good absorption). Experimental validation via PAMPA assay correlates with computational data .

Q. How can contradictions between computational and experimental pKa values be resolved?

Discrepancies arise from incomplete parameterization of heterocycles in software like Jaguar. To resolve:

- Multi-method validation : Compare SPARC, ACD/pKa, and experimental data (e.g., capillary electrophoresis).

- Microscopic pKa determination : Use UV-Vis titration in buffered solutions (pH 3–9) to isolate ionization steps. For example, the oxadiazol-5-one group’s pKa was experimentally confirmed as 6.80, aligning with SPARC predictions but conflicting with Jaguar’s output .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| pKa (oxadiazol-5-one) | 6.80 (SPARC calculation) | |

| logP | 2.1 (HPLC-derived) | |

| PSA | 85 Ų (QikProp prediction) | |

| Rotatable bonds | 4 |

Q. Table 2. Reaction Optimization for N4 Alkylation

| Condition | Outcome | Reference |

|---|---|---|

| Solvent: DMF, K2CO3 | 85% yield, N4 selectivity | |

| Catalyst: TBAB | 92% yield, reduced side products | |

| Characterization | 1H-NMR (δ 4.2 ppm for N4-CH2) |

Key Considerations for Experimental Design

- Stereochemical control : The thiophene-oxadiazolone junction may induce planar chirality. Use chiral HPLC to resolve enantiomers if bioactivity is stereospecific.

- Stability assays : Monitor hydrolytic degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.